molecular formula C23H19N3O5S B2549949 Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4-phenylthiazole-5-carboxylate CAS No. 329906-10-7

Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4-phenylthiazole-5-carboxylate

Cat. No.: B2549949
CAS No.: 329906-10-7
M. Wt: 449.48
InChI Key: KGYYWENZXLVLNC-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4-phenylthiazole-5-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, a benzamido group, and a pyrrolidinyl moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4-phenylthiazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the benzamido group and the pyrrolidinyl moiety. Common reagents used in these reactions include thionyl chloride, ethyl chloroformate, and various amines. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4-phenylthiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzamido group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4-phenylthiazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4-phenylthiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4-phenylthiazole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4-phenylthiazole-5-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological mechanisms, applications, and relevant research findings.

Chemical Structure and Synthesis

The compound features a thiazole ring, a benzamido group, and a pyrrolidinone moiety. Its synthesis typically involves several key steps:

  • Formation of the Thiazole Ring : Achieved through Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.
  • Introduction of the Benzamido Group : Accomplished via an amide coupling reaction using 4-aminobenzoic acid and 2,5-dioxopyrrolidin-1-yl chloride in the presence of coupling agents.
  • Esterification : The final step involves esterification with ethanol under acidic conditions to yield the ethyl ester form .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Interaction : The thiazole ring can bind to enzyme active sites, potentially inhibiting their activity.
  • Protein Binding : The benzamido group can form hydrogen bonds with amino acid residues in proteins, influencing protein functionality.
  • Pyrrolidinone Contribution : This moiety may enhance binding affinity and specificity towards biological targets .

Biological Activities

Research has indicated several significant biological activities associated with this compound:

Anticonvulsant Activity

In studies evaluating anticonvulsant properties, derivatives similar to this compound have shown promising results. For instance, compounds integrated with thiazole and pyrrolidinone structures demonstrated effective inhibition of seizure activity in animal models .

Antiviral Activity

Thiazole derivatives have been investigated for their antiviral properties. In particular, compounds exhibiting structural similarities to this compound were tested against viruses like yellow fever. Some derivatives showed over 50% inhibition of viral replication at concentrations around 50 μM .

Anticancer Potential

The compound's potential as an anticancer agent has also been explored. Studies on thiazole-based compounds revealed significant cytotoxic activity against various cancer cell lines. The structure-activity relationship (SAR) analyses indicated that specific substitutions on the thiazole ring enhance antiproliferative effects .

Research Findings and Case Studies

StudyFindings
Anticonvulsant Activity Compounds showed significant protection against seizures in animal models; structural modifications led to varying efficacy levels .
Antiviral Activity Certain derivatives inhibited viral replication effectively; optimization of substituents improved selectivity and stability .
Anticancer Potential Thiazole derivatives exhibited cytotoxicity against cancer cell lines; SAR studies identified crucial structural features for activity .

Properties

IUPAC Name

ethyl 2-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O5S/c1-2-31-22(30)20-19(14-6-4-3-5-7-14)24-23(32-20)25-21(29)15-8-10-16(11-9-15)26-17(27)12-13-18(26)28/h3-11H,2,12-13H2,1H3,(H,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGYYWENZXLVLNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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